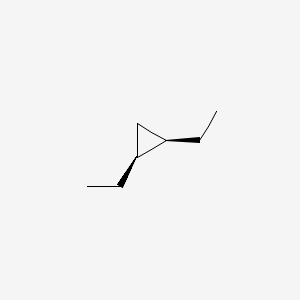

cis-1,2-Diethylcyclopropane

Description

BenchChem offers high-quality cis-1,2-Diethylcyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1,2-Diethylcyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14 |

|---|---|

Molecular Weight |

98.19 g/mol |

IUPAC Name |

(1R,2S)-1,2-diethylcyclopropane |

InChI |

InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |

InChI Key |

AKOVCHSGJHQHEH-KNVOCYPGSA-N |

Isomeric SMILES |

CC[C@H]1C[C@H]1CC |

Canonical SMILES |

CCC1CC1CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-1,2-Diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-1,2-diethylcyclopropane is a saturated, cyclic organic molecule with the chemical formula C7H14.[1] As a derivative of cyclopropane, its chemical behavior is profoundly influenced by the inherent ring strain of the three-membered carbocycle. This guide provides a comprehensive overview of the chemical properties of cis-1,2-diethylcyclopropane, focusing on its structure, stereochemistry, physical and spectroscopic characteristics, reactivity, and synthesis. Understanding these properties is crucial for its potential application as a building block in organic synthesis and drug development, where the cyclopropane motif is often employed to introduce conformational rigidity and modulate biological activity.

Molecular Structure and Stereoisomerism

The defining feature of cis-1,2-diethylcyclopropane is the arrangement of the two ethyl groups on the same side of the cyclopropane ring. This cis-configuration distinguishes it from its stereoisomer, trans-1,2-diethylcyclopropane, where the ethyl groups are on opposite sides of the ring.

The cyclopropane ring itself is a planar, rigid structure with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation results in substantial angle strain and bent "banana" bonds, which impart a high degree of p-character to the C-C bonds, making them more reactive than typical alkane C-C bonds.

The cis-disposition of the two bulky ethyl groups introduces additional steric strain (also known as van der Waals strain) due to their spatial proximity. This steric hindrance makes the cis-isomer less stable than the trans-isomer. Experimental studies on the enthalpies of formation have quantified this energy difference, revealing that cis-1,2-diethylcyclopropane is approximately 1.1 kcal/mol less stable than its trans counterpart.[2] This inherent strain energy is a key determinant of its chemical reactivity.

Caption: Ball-and-stick representation of cis- and trans-1,2-diethylcyclopropane.

Physical and Spectroscopic Properties

Table 1: Physical Properties of cis-1,2-Dimethylcyclopropane (as a proxy for cis-1,2-Diethylcyclopropane)

| Property | Value | Source |

| Molecular Formula | C5H10 | [3] |

| Molecular Weight | 70.13 g/mol | [3][4] |

| Boiling Point | 37 °C | [4][5] |

| Density | 0.693 g/cm³ | [5] |

| Refractive Index | 1.3829 (at 20 °C) | [3] |

Spectroscopic Data

Detailed spectroscopic data for cis-1,2-diethylcyclopropane is scarce. The following sections describe the expected spectroscopic features based on the known spectra of related cyclopropane derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of cis-1,2-diethylcyclopropane is expected to be complex due to the diastereotopic nature of the methylene protons in the ethyl groups and the cyclopropane ring protons. The cyclopropyl protons typically appear in the upfield region of the spectrum (around 0.2-1.0 ppm) due to the shielding effect of the ring current. The ethyl group protons would appear as a triplet for the methyl protons and a quartet for the methylene protons, though these signals would likely be more complex due to diastereotopicity. For comparison, in cis-1,2-dimethylcyclopropane, the methyl protons and the ring protons give rise to distinct signals.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum of cis-1,2-diethylcyclopropane is expected to show three distinct signals: one for the methyl carbons, one for the methylene carbons of the ethyl groups, and one for the cyclopropyl ring carbons. The cyclopropyl carbons are characteristically found at a high field (typically -5 to 20 ppm) due to the high s-character of the C-H bonds and the ring strain.[7]

Mass Spectrometry: The mass spectrum of cis-1,2-diethylcyclopropane would show a molecular ion peak (M+) at m/z = 98. The fragmentation pattern is expected to involve the loss of ethyl radicals (M-29) and other smaller alkyl fragments, leading to characteristic peaks in the spectrum. The fragmentation is driven by the desire to relieve ring strain.[8][9]

Reactivity and Reaction Mechanisms

The high ring strain of the cyclopropane ring in cis-1,2-diethylcyclopropane is the primary driver of its reactivity. Reactions that lead to the opening of the three-membered ring are energetically favorable.

Thermal Isomerization

Upon heating, cis-1,2-diethylcyclopropane can undergo thermal isomerization to its more stable trans-isomer. This process occurs through a diradical intermediate formed by the homolytic cleavage of a C-C bond in the ring. The activation energy for this process is significant, but the reaction proceeds to favor the thermodynamically more stable trans-isomer.

Caption: Thermal isomerization of cis- to trans-1,2-diethylcyclopropane.

Ring-Opening Reactions

Cis-1,2-diethylcyclopropane can undergo a variety of ring-opening reactions, often initiated by electrophiles, radicals, or transition metals. For example, reaction with hydrogen halides (HX) can lead to the formation of halogenated alkanes. Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd, Pt) will also open the ring to form n-heptane.

Synthesis of cis-1,2-Diethylcyclopropane

The most common and stereospecific method for the synthesis of cis-1,2-disubstituted cyclopropanes is the Simmons-Smith reaction .[10] This reaction involves the treatment of a cis-alkene with a carbenoid reagent, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)). The reaction is a concerted cycloaddition, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.

To synthesize cis-1,2-diethylcyclopropane, the starting material would be cis-3-hexene.

Caption: Synthesis of cis-1,2-diethylcyclopropane via the Simmons-Smith reaction.

Experimental Protocol: Simmons-Smith Cyclopropanation of cis-3-Hexene

The following is a representative protocol for the synthesis of cis-1,2-diethylcyclopropane based on the general Simmons-Smith reaction.

Materials:

-

Zinc dust

-

Copper(I) chloride

-

cis-3-Hexene

-

Diiodomethane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under a stream of nitrogen to activate the zinc, forming the zinc-copper couple. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc-copper couple.

-

Addition of Reactants: A solution of cis-3-hexene and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and filtered to remove unreacted zinc. The filtrate is then washed with a saturated aqueous solution of ammonium chloride to quench any remaining organozinc species. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by distillation, and the resulting crude product is purified by fractional distillation to yield pure cis-1,2-diethylcyclopropane.

Self-Validation: The stereochemical purity of the product can be confirmed by ¹H NMR spectroscopy, where the absence of signals corresponding to the trans-isomer would indicate a successful stereospecific synthesis. The overall purity can be assessed by GC analysis.

Applications in Drug Development and Research

The cyclopropane ring is a valuable motif in medicinal chemistry. Its rigid structure can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. The introduction of a cyclopropane ring can also improve metabolic stability and alter the lipophilicity of a drug candidate. Cis-1,2-diethylcyclopropane, with its specific stereochemistry and potential for further functionalization, can serve as a chiral building block for the synthesis of complex molecules with potential therapeutic applications.

Conclusion

Cis-1,2-diethylcyclopropane is a fascinating molecule whose chemistry is dominated by the strain inherent in its three-membered ring and the steric interactions of its cis-disposed ethyl groups. While experimental data on its physical and spectroscopic properties are limited, its reactivity and synthesis are well-understood through analogy with related compounds and established synthetic methodologies like the Simmons-Smith reaction. As the demand for novel molecular scaffolds in drug discovery continues to grow, a thorough understanding of the chemical properties of molecules like cis-1,2-diethylcyclopropane will be invaluable for the design and synthesis of the next generation of therapeutic agents.

References

-

Study.com. Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?. [Link]

-

Pearson+. The heat of combustion of cis-1,2-dimethylcyclopropane is larger.... [Link]

-

Stenutz. cis-1,2-dimethylcyclopropane. [Link]

-

YouTube. [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. [Link]

-

Wikipedia. 1,2-Dimethylcyclopropane. [Link]

-

Chegg. Solved Outline syntheses of (a) cis-1,2-diethylcyclopropane. [Link]

-

Brainly. How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?. [Link]

-

SciTech Connect. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings. [Link]

-

PubChem. cis-1,2-Diethylcyclopropane. [Link]

-

Wikipedia. Simmons–Smith reaction. [Link]

-

National Center for Biotechnology Information. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]

-

National Center for Biotechnology Information. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. [Link]

-

OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

-

Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

-

Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Reddit. Finding unique H-1 NMR signals. [Link]

-

NIST. cis-1,2-Diethylcyclopropane. [Link]

-

Royal Society of Chemistry. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and interpretation. [Link]

Sources

- 1. cis-1,2-Diethylcyclopropane | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]

- 3. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]

- 4. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-1,2-dimethylcyclopropane [stenutz.eu]

- 6. brainly.com [brainly.com]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to cis-1,2-Diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Diethylcyclopropane is a saturated hydrocarbon featuring a cyclopropane ring with two ethyl groups oriented on the same side of the ring plane. This strained cyclic alkane, while not as prevalent in commercial applications as some of its derivatives, serves as a valuable molecular scaffold and building block in organic synthesis. Its unique stereochemistry and inherent ring strain offer chemists a platform for stereospecific transformations and the introduction of conformational rigidity in larger molecules. This guide provides a comprehensive overview of cis-1,2-diethylcyclopropane, focusing on its synthesis, characterization, and safe handling, tailored for professionals in chemical research and development.

Core Molecular Information

The fundamental identification and properties of cis-1,2-diethylcyclopropane are crucial for any laboratory work.

| Property | Value | Source |

| CAS Number | 71032-67-2 | [1] |

| Molecular Formula | C₇H₁₄ | [2] |

| Molecular Weight | 98.19 g/mol | [2] |

| IUPAC Name | (1R,2S)-1,2-diethylcyclopropane | [2] |

Synthesis of cis-1,2-Diethylcyclopropane

The primary and most effective method for the stereospecific synthesis of cis-1,2-diethylcyclopropane is the Simmons-Smith cyclopropanation of cis-3-hexene. This reaction is renowned for its fidelity in preserving the stereochemistry of the starting alkene.[3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, often provides improved yields and reproducibility.[3][4]

Reaction Principle

The Simmons-Smith reaction involves the formation of an organozinc carbenoid intermediate, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc source.[5] This carbenoid then transfers a methylene group (:CH₂) to the alkene in a concerted, stereospecific manner. The cis-configuration of the starting cis-3-hexene is thus directly translated to the cis-configuration of the resulting 1,2-diethylcyclopropane.

Caption: Workflow for the synthesis of cis-1,2-Diethylcyclopropane.

Detailed Experimental Protocol (Furukawa Modification)

This protocol is a representative procedure for the Simmons-Smith cyclopropanation of an alkene.[5]

Materials:

-

cis-3-Hexene (1.0 eq)

-

Diethylzinc (Et₂Zn) (2.0 eq)

-

Diiodomethane (CH₂I₂) (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of cis-3-hexene (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.0 eq) to the stirred solution under a nitrogen atmosphere.

-

To this mixture, add diiodomethane (2.0 eq) dropwise via the dropping funnel over a period of 30 minutes. Caution: The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Note: Due to the volatility of the product, use minimal heating during solvent removal.

Purification

Given the volatile nature of cis-1,2-diethylcyclopropane, purification is best achieved by fractional distillation or preparative gas chromatography (GC). For small-scale laboratory preparations, preparative GC is the method of choice to obtain high-purity samples.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for cis-1,2-diethylcyclopropane, the following characterization data is predicted based on the known spectra of analogous compounds, primarily cis-1,2-dimethylcyclopropane.[6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of cis-1,2-diethylcyclopropane is expected to be complex due to the diastereotopic nature of the methylene protons on both the ethyl groups and the cyclopropane ring.

-

-CH₃ (ethyl groups): A triplet in the upfield region, likely around 0.9-1.1 ppm.

-

-CH₂- (ethyl groups): A complex multiplet, likely a quartet of doublets or a more intricate pattern, in the range of 1.2-1.5 ppm.

-

-CH- (cyclopropyl protons): A complex multiplet in the upfield region, characteristic of cyclopropyl protons, expected around 0.3-0.7 ppm.

-

-CH₂- (cyclopropyl proton): The methylene proton on the cyclopropane ring will likely appear as a complex multiplet in the very upfield, and potentially negative, chemical shift region of -0.2 to 0.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to show three distinct signals.

-

-CH₃ (ethyl groups): A signal in the aliphatic region, expected around 13-16 ppm.

-

-CH₂- (ethyl groups): A signal also in the aliphatic region, likely around 20-25 ppm.

-

-CH- (cyclopropyl carbons): A signal for the methine carbons of the cyclopropane ring, expected in the range of 15-20 ppm.

-

-CH₂- (cyclopropyl carbon): The methylene carbon of the cyclopropane ring is expected to be the most upfield signal, likely in the range of 5-10 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by C-H stretching and bending vibrations.

-

C-H stretching (sp³ carbons): Strong absorptions in the 2850-3000 cm⁻¹ region.

-

Cyclopropane ring vibrations: Characteristic absorptions around 3080 cm⁻¹ (C-H stretch) and near 1020 cm⁻¹ (ring deformation).

-

-CH₂- scissoring and -CH₃ bending: Absorptions in the 1450-1470 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would involve the loss of methyl (M-15) and ethyl (M-29) radicals, leading to prominent peaks at m/z = 83 and 69, respectively. Further fragmentation of the cyclopropane ring would also be observed.

Safety and Handling

cis-1,2-Diethylcyclopropane is a volatile and flammable hydrocarbon. Appropriate safety precautions must be taken during its synthesis and handling.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coats, and chemical-resistant gloves are mandatory.[8]

-

Handling of Reagents:

-

Diethylzinc: Is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.

-

Diiodomethane: Is a dense, toxic liquid. Avoid inhalation and skin contact.

-

-

Waste Disposal: All chemical waste, especially those containing organozinc residues, must be collected in designated, properly labeled containers for hazardous waste disposal. Do not dispose of down the drain.[9]

Caption: Key safety protocols for handling cis-1,2-Diethylcyclopropane and its synthetic reagents.

Conclusion

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 252321, Cis-1,2-dimethylcyclopropane. Retrieved from [Link].

-

Cheméo (2023). Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7). Retrieved from [Link].

-

NROChemistry (n.d.). Simmons-Smith Reaction. Retrieved from [Link].

-

Cheméo (2023). Chemical Properties of cis-1,2-Diethylcyclopropane (CAS 71032-67-2). Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6427134, cis-1,2-Diethylcyclopropane. Retrieved from [Link].

-

Brainly (2023). How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?. Retrieved from [Link].

- Le-gros, G. G., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 25(55), 12751-12755.

-

SynArchive (n.d.). Simmons-Smith Reaction. Retrieved from [Link].

-

ResearchGate (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane.... Retrieved from [Link].

-

Wikipedia (2023). Simmons–Smith reaction. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link].

-

Chemistry LibreTexts (2020). Safety. Retrieved from [Link].

-

Organic Chemistry Data (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

-

Defense Technical Information Center (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link].

-

Columbia University Environmental Health & Safety (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Retrieved from [Link].

-

Harrison, D. C. (2019, May 11). OC#12 Safe Handling Of Hydrocarbons [Video]. YouTube. [Link].

-

Wikipedia (2023). Mercury (element). Retrieved from [Link].

Sources

- 1. Page loading... [guidechem.com]

- 2. cis-1,2-Diethylcyclopropane | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 6. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research.columbia.edu [research.columbia.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure of cis-1,2-Diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of cis-1,2-diethylcyclopropane, a fascinating molecule that serves as a cornerstone for understanding stereochemistry and conformational dynamics in cyclic systems. By delving into its synthesis, spectroscopic signature, and theoretical modeling, we aim to equip researchers with the foundational knowledge necessary for its application in complex molecular design and drug development.

Introduction: The Significance of the Cyclopropane Ring in Molecular Design

Cyclopropane rings are not merely structural curiosities; they are potent tools in the arsenal of medicinal chemists and material scientists. The inherent ring strain of the three-membered ring, a consequence of the significant deviation from the ideal sp³ bond angle of 109.5° to the constrained 60° of the cyclopropane ring, imparts unique electronic and conformational properties.[1] This strain energy influences the reactivity and three-dimensional arrangement of substituted cyclopropanes, making them valuable as rigid scaffolds, conformational locks, or bioisosteric replacements for other chemical groups in drug candidates.[2] cis-1,2-Diethylcyclopropane, with its defined stereochemistry, offers a model system to explore the subtle interplay of steric and electronic effects that govern the behavior of this important structural motif.

Stereochemistry and Chirality: Defining the "cis" Configuration

The designation "cis" in cis-1,2-diethylcyclopropane specifies the relative orientation of the two ethyl substituents on the cyclopropane ring. Both ethyl groups are positioned on the same face of the ring. This arrangement results in a molecule that possesses a plane of symmetry and is therefore achiral, despite having two stereocenters.

The IUPAC name for this compound is cis-(1S,2R)-1,2-diethylcyclopropane, and its CAS Registry Number is 71032-67-2.[3][4] The molecular formula is C₇H₁₄, and it has a molecular weight of approximately 98.19 g/mol .[3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | PubChem[3], NIST WebBook[4] |

| Molecular Weight | 98.19 g/mol | PubChem[3] |

| IUPAC Name | cis-(1S,2R)-1,2-diethylcyclopropane | PubChem[3] |

| CAS Number | 71032-67-2 | NIST WebBook[4] |

Conformational Analysis: A Deeper Look at the Three-Dimensional Structure

While the cyclopropane ring itself is rigid, the ethyl substituents introduce conformational flexibility. The rotation around the carbon-carbon bonds of the ethyl groups leads to various staggered and eclipsed conformations. The relative energies of these conformers are dictated by steric interactions between the ethyl groups and the cyclopropane ring.

In cis-1,2-diethylcyclopropane, steric hindrance between the two adjacent ethyl groups is a significant factor.[5] This leads to a preferred conformation where the ethyl groups are oriented away from each other to minimize van der Waals repulsion. Computational modeling, such as that performed using Density Functional Theory (DFT), can provide valuable insights into the potential energy surface and the most stable conformations of the molecule.

A study on the enthalpies of formation of cis- and trans-1,2-diethylcyclopropane found the cis isomer to be 1.1 kcal/mol less stable than the trans isomer, a direct consequence of the increased steric strain in the cis configuration.[6]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and verification of cis-1,2-diethylcyclopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the connectivity and stereochemistry of cis-1,2-diethylcyclopropane.

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the cyclopropane ring will exhibit distinct chemical shifts and coupling constants. The cis relationship between the vicinal protons on the ring typically results in a larger coupling constant compared to the trans isomer. The protons of the ethyl groups (CH₂ and CH₃) will appear as a quartet and a triplet, respectively, due to coupling with their neighbors. For the analogous cis-1,2-dimethylcyclopropane, two distinct ¹H NMR signals are observed, one for the methyl protons and another for the cyclopropane ring protons, reflecting the different chemical environments.[7]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule: one for the methyl carbons, one for the methylene carbons, and one for the methine carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency (around 3000-3100 cm⁻¹) compared to those of alkanes (2850-2960 cm⁻¹).[10] The presence of the ethyl groups will also give rise to characteristic C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of cis-1,2-diethylcyclopropane would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[11]

Synthesis of cis-1,2-Diethylcyclopropane: A Methodological Overview

The stereoselective synthesis of substituted cyclopropanes is a well-established field in organic chemistry.[12][13] A common and effective method for the preparation of cis-1,2-disubstituted cyclopropanes is the Simmons-Smith reaction or a related variant.

Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the synthesis of cis-1,2-diethylcyclopropane from cis-3-hexene. The choice of a cis-alkene is crucial for obtaining the cis-disubstituted cyclopropane.

Materials:

-

cis-3-Hexene

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn) or Zinc-Copper couple (Zn(Cu))

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of cis-3-hexene in anhydrous diethyl ether.

-

Reagent Addition: A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred solution of the alkene.

-

Cyclopropanating Agent: The cyclopropanating agent, either a solution of diethylzinc in a hydrocarbon solvent or a pre-activated zinc-copper couple, is then added portion-wise or dropwise at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure cis-1,2-diethylcyclopropane.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Diethylzinc is pyrophoric and moisture-sensitive, necessitating the use of an inert atmosphere.

-

Anhydrous Solvents: The reagents are sensitive to water, which would quench the reaction.

-

Stereospecificity: The Simmons-Smith reaction is stereospecific; a cis-alkene will yield a cis-substituted cyclopropane.

Computational Modeling and Theoretical Insights

Computational chemistry provides a powerful avenue to complement experimental studies. Quantum mechanical calculations can be employed to:

-

Determine the optimized geometry and bond parameters of cis-1,2-diethylcyclopropane.

-

Calculate the relative energies of different conformers.

-

Predict NMR chemical shifts and coupling constants.

-

Simulate vibrational spectra (IR and Raman).

These theoretical predictions can be compared with experimental data to validate the structural assignment and provide a deeper understanding of the molecule's properties.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow from starting materials to the structural characterization of cis-1,2-diethylcyclopropane.

Caption: Experimental workflow for the synthesis and characterization of cis-1,2-diethylcyclopropane.

Conclusion

The molecular structure of cis-1,2-diethylcyclopropane, while seemingly simple, encapsulates fundamental principles of stereochemistry, conformational analysis, and synthetic methodology. A thorough understanding of its properties, gained through a combination of spectroscopic analysis, synthesis, and computational modeling, provides a solid foundation for the rational design of more complex molecules in drug discovery and materials science. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers in their exploration of this important chemical entity.

References

-

Solved Outline syntheses of (a) cis-1,2-diethylcyclopropane | Chegg.com. (2023). Chegg. [Link]

-

How many 1H NMR signals would cis-1,2-dimethylcyclopropane give? - Brainly. (2023). Brainly. [Link]

-

Supporting Information. (n.d.). [Link]

-

cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. (2003). ACS Publications. [Link]

-

A New Synthesis of Cyclopropanes1 | Journal of the American Chemical Society. (1958). ACS Publications. [Link]

-

cis-1,2-Diethylcyclopropane | C7H14 | CID 6427134 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

cis-1,2-Diethylcyclopropane - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

The substituted cyclopropane motifs and representative bioactive... - ResearchGate. (2023). ResearchGate. [Link]

-

New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate - ResearchGate. (2017). ResearchGate. [Link]

-

Structure determination of cyclopropane-substituted acids by mass spectrometry. (1977). The Journal of Organic Chemistry. [Link]

-

Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | SciTech Connect - OSTI.gov. (1984). Office of Scientific and Technical Information. [Link]

-

Solved than trans-1,2- 4. Cis-1,2-dimethylcyclopropane is | Chegg.com. (2019). Chegg. [Link]

-

1,2-Dimethylcyclopropane - Wikipedia. (n.d.). Wikipedia. [Link]

-

Alkane - Wikipedia. (n.d.). Wikipedia. [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (1963). Defense Technical Information Center. [Link]

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. (n.d.). Dalal Institute. [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. researchgate.net [researchgate.net]

- 3. cis-1,2-Diethylcyclopropane | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-1,2-Diethylcyclopropane [webbook.nist.gov]

- 5. Solved than trans-1,2- 4. Cis-1,2-dimethylcyclopropane is | Chegg.com [chegg.com]

- 6. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]

- 7. brainly.com [brainly.com]

- 8. pure.uva.nl [pure.uva.nl]

- 9. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alkane - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stereoisomerism of 1,2-Diethylcyclopropane

Abstract

The cyclopropane ring is a structurally significant motif in medicinal chemistry and materials science, imparting conformational rigidity and unique electronic properties. The stereochemical arrangement of substituents on this three-membered ring profoundly influences molecular geometry, polarity, and biological interactions. This technical guide provides a comprehensive examination of the stereoisomerism of 1,2-diethylcyclopropane, a model system for understanding chirality and diastereomerism in disubstituted cyclopropanes. We will explore the structural nuances of its stereoisomers, their relative thermodynamic stabilities, methods for their synthesis and separation, and key spectroscopic techniques for their characterization. This document is intended for researchers, chemists, and drug development professionals who leverage stereochemical control to achieve desired molecular properties and functions.

Foundational Principles: Stereoisomerism in 1,2-Disubstituted Cyclopropanes

Unlike acyclic alkanes, the cyclopropane ring has a planar or near-planar structure that severely restricts rotation around its carbon-carbon bonds. This rigidity is the origin of geometric isomerism in substituted cyclopropanes. For a 1,2-disubstituted cyclopropane, the substituents can be located on the same side of the ring plane (cis) or on opposite sides (trans).

The analysis of stereoisomerism extends beyond simple geometric considerations to include chirality. The presence of chiral centers—carbon atoms attached to four different groups—can lead to the existence of non-superimposable mirror images known as enantiomers.

In the specific case of 1,2-diethylcyclopropane, the carbons C1 and C2 are potential chiral centers. The molecule has a total of three stereoisomers, which arise from the interplay between geometric isomerism and chirality.[1][2]

-

cis-1,2-Diethylcyclopropane : The two ethyl groups are on the same side of the cyclopropane ring. Despite having two stereocenters, this molecule is achiral. It possesses a plane of symmetry (passing through the C3 carbon and bisecting the C1-C2 bond) that makes it a meso compound. A meso compound is superimposable on its mirror image.

-

trans-1,2-Diethylcyclopropane : The two ethyl groups are on opposite sides of the ring. This configuration lacks a plane of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-diethylcyclopropane and (1S,2S)-1,2-diethylcyclopropane.

The relationship between the cis isomer and either of the trans isomers is that of diastereomers—stereoisomers that are not mirror images of each other.

// Relationships Trans_R -> Trans_S [label="Enantiomers", dir=both, color="#EA4335", fontcolor="#EA4335"]; Cis_Meso -> Trans_R [label="Diastereomers", color="#4285F4", fontcolor="#4285F4"]; Cis_Meso -> Trans_S [label="Diastereomers", color="#4285F4", fontcolor="#4285F4"]; } axdot Figure 1: Stereochemical relationships of 1,2-diethylcyclopropane isomers.

Thermodynamic Stability and Physicochemical Properties

The strained nature of the cyclopropane ring is a dominant factor in its chemistry. Steric interactions between substituents further influence the relative stability of its isomers. In 1,2-disubstituted cyclopropanes, the cis isomer typically experiences greater steric strain due to the eclipsing or near-eclipsing interactions of the substituents.[3]

Experimental calorimetric studies have quantified this energy difference for 1,2-diethylcyclopropane. The cis isomer is approximately 1.1 kcal/mol less stable than the trans isomer, a direct consequence of increased steric repulsion between the two ethyl groups on the same face of the ring.[4]

| Property | cis-1,2-Diethylcyclopropane | trans-1,2-Diethylcyclopropane | Data Source(s) |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ | [5][6] |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol | [5][6] |

| Stereochemical Nature | Meso (Achiral) | Racemic Mixture (Chiral) | [7] |

| Relative Stability | Less Stable | More Stable | [4] |

| Enthalpy of Formation (ΔfH°gas) | -48.07 ± 1.55 kJ/mol | -52.72 ± 1.55 kJ/mol | [4][8] |

| CAS Registry Number | 71032-67-2 | 71032-66-1 | [6][9] |

Synthesis and Stereoisomer Separation

The synthesis of 1,2-diethylcyclopropane typically involves the cyclopropanation of an alkene. The stereochemical outcome of the reaction is highly dependent on the chosen synthetic methodology.

General Synthesis via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for generating cyclopropanes from alkenes. It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which adds to the double bond. The reaction with (E)-3-hexene will yield the trans isomers, while reaction with (Z)-3-hexene will produce the cis isomer. This stereospecificity is a key feature, where the stereochemistry of the starting alkene dictates the stereochemistry of the cyclopropane product.

Chiral Resolution of trans Enantiomers

Since the synthesis from an achiral alkene yields a racemic mixture of the trans enantiomers, their separation is necessary to study the properties of the individual enantiomers. This process is known as chiral resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[10]

The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have different energies and stabilities, leading to different retention times on the chromatographic column.

-

Column Selection : Choose a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralcel OJ), are often effective for resolving non-polar compounds like substituted cyclopropanes.[10]

-

Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of hexane and a polar modifier like 2-propanol. The ratio is critical for achieving separation and must be optimized empirically (e.g., starting with 99:1 hexane:2-propanol).

-

Sample Preparation : Dissolve the racemic mixture of trans-1,2-diethylcyclopropane in the mobile phase at a low concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions :

-

Flow Rate : Set a typical analytical flow rate (e.g., 0.5 - 1.0 mL/min).

-

Detection : Use a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector, as cyclopropanes lack strong chromophores.

-

Temperature : Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.

-

-

Injection and Elution : Inject the sample and monitor the chromatogram. The two enantiomers will elute as separate peaks if the resolution is successful.

-

Optimization : If separation is incomplete, adjust the mobile phase composition (e.g., increase or decrease the percentage of 2-propanol) or change the flow rate to optimize the resolution factor (Rₛ).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the stereoisomers of 1,2-diethylcyclopropane. The chemical shifts and coupling constants of the protons are highly sensitive to their stereochemical environment.

-

cis-1,2-Diethylcyclopropane : Due to the plane of symmetry, the molecule will exhibit a simpler ¹H NMR spectrum than the trans isomers. The two ethyl groups are chemically equivalent, as are the two methine protons (C1-H and C2-H). The protons on the C3 carbon are also equivalent. This symmetry reduces the total number of unique signals.[11]

-

trans-1,2-Diethylcyclopropane : In the chiral trans isomers, the lack of a symmetry plane results in a more complex spectrum. The two ethyl groups are equivalent, but the protons within the CH₂ group of the ethyl substituent are diastereotopic and will likely show different chemical shifts and couple to each other. The methine and cyclopropyl ring protons will also have distinct signals.[12]

A detailed analysis of the number of signals and their splitting patterns allows for unambiguous assignment of the cis and trans configurations.

Relevance in Drug Development and Materials Science

The principles governing the stereoisomerism of 1,2-diethylcyclopropane are directly applicable to the design of more complex molecules. The cyclopropane ring is used as a bioisostere for double bonds or other small rings to improve metabolic stability, lipophilicity, and binding affinity.

-

Conformational Constraint : By locking substituents into specific cis or trans orientations, chemists can enforce a particular conformation required for biological activity, thereby increasing potency and reducing off-target effects.[13]

-

Stereo-Defined Scaffolds : The ability to synthesize and separate stereoisomers allows for the creation of stereo-defined libraries of compounds for screening. The biological activity often resides in only one enantiomer of a chiral pair, making chiral synthesis and resolution critical aspects of modern drug discovery.

Conclusion

The stereoisomerism of 1,2-diethylcyclopropane serves as a quintessential model for understanding the fundamental principles of geometric and optical isomerism in cyclic systems. The existence of a meso cis isomer and a chiral pair of trans enantiomers highlights the profound impact of molecular symmetry. A thorough understanding of their relative stabilities, coupled with robust synthetic and analytical methodologies for their separation and characterization, provides chemists with the essential tools to control three-dimensional molecular architecture. This control is paramount in fields ranging from medicinal chemistry to polymer science, where function is inextricably linked to form.

References

- Wikipedia. (n.d.). 1,2-Dimethylcyclopropane.

- Brainly. (2023, May 15). How many total possible stereoisomers are there for 1,2-dimethylcyclopropane? Count pairs of enantiomers.

- Study.com. (n.d.). Draw all the possible stereoisomers for 1, 2-dimethylcyclopropane.

- National Institute of Standards and Technology. (n.d.). 1,2-Dimethylcyclopropane. In NIST Chemistry WebBook.

- Infinity Learn. (n.d.). The number of stereoisomers possible for 1,2- dimethylcyclopropane is.

- National Institute of Standards and Technology. (n.d.). cis-1,2-Diethylcyclopropane. In NIST Chemistry WebBook.

- Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43-45.

- Wiberg, K. B., Lupton, E. C., Jr., Wasserman, D. J., de Meijere, A., & Kass, S. R. (1984). Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cis- and trans-bicyclo(6.1.0)nonane. Structural effects on energies of cyclopropane rings. Journal of the American Chemical Society, 106(6), 1740–1744.

- National Institute of Standards and Technology. (n.d.). Gas phase thermochemistry data for cis-1,2-Diethylcyclopropane. In NIST Chemistry WebBook.

- Britannica. (n.d.). 1,2-dimethylcyclopropane. In Britannica.

- Brainly. (2023, June 10). How many 1H NMR signals would cis-1,2-dimethylcyclopropane give?.

- ResearchGate. (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane....

- National Institute of Standards and Technology. (n.d.). trans-1,2-Dimethylcyclopropane. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). cis-1,2-Diethylcyclopropane. In PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). trans-1,2-Diethyl-cyclopropane. In PubChem Compound Database.

- Study.com. (n.d.). How many 1H NMR signals does the given dimethylcyclopropane show?.

- Cheméo. (n.d.). Chemical Properties of trans-1,2-Diethyl-cyclopropane (CAS 71032-66-1).

- Quora. (2018, November 15). How many proton NMR of signals are given by trans 1,2-dimethylcyclopane?.

- BenchChem. (n.d.). An In-depth Technical Guide to the Stereoisomers of 1,2-dibromocyclopropane.

- Guidechem. (n.d.). CIS-1,2-DIMETHYLCYCLOPROPANE 930-18-7 wiki.

- YouTube. (2025, August 13). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H.

- YouTube. (2023, October 10). Drawing All Possible Stereoisomers For 1,2-dimethylcyclopropane.

- YouTube. (2024, October 22). The number of stereoisomers possible for 1,2-dimethyl cyclopropane.

- YouTube. (2022, October 6). The number of stereoisomers possible for 1,2 -dimethyl cyclopropane is: [JEE Main-2021] (a) One....

- Guidechem. (n.d.). CIS-1,2-DIETHYLCYCLOPROPANE 71032-67-2 wiki.

- ResearchGate. (2025, August 7). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.

- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).

- National Center for Biotechnology Information. (n.d.). 1,2-Diethylcyclopropane. In PubChem Compound Database.

Sources

- 1. homework.study.com [homework.study.com]

- 2. The number of stereoisomers possible for 1,2- dimethylcyclopropane is [infinitylearn.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]

- 5. cis-1,2-Diethylcyclopropane [webbook.nist.gov]

- 6. trans-1,2-Diethyl-cyclopropane | C7H14 | CID 6427133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. britannica.com [britannica.com]

- 8. cis-1,2-Diethylcyclopropane [webbook.nist.gov]

- 9. cis-1,2-Diethylcyclopropane | C7H14 | CID 6427134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brainly.com [brainly.com]

- 12. quora.com [quora.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Ring Strain Energy of cis-1,2-Diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif, despite its inherent ring strain, is a cornerstone in modern medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability.[1][2][3] Understanding the energetic landscape of substituted cyclopropanes is therefore critical for rational drug design. This technical guide provides a comprehensive analysis of the ring strain energy in cis-1,2-diethylcyclopropane. We delve into the fundamental principles of angle and torsional strain that govern this small ring system, outline the definitive experimental and computational methodologies for its quantification, and analyze the specific conformational factors that define the energetic properties of the cis-isomer. This document serves as a foundational resource for scientists leveraging strained ring systems to address complex challenges in drug discovery and development.

The Fundamental Basis of Ring Strain in Cyclopropanes

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[4] This phenomenon is most pronounced in small rings like cyclopropane and results from a combination of angle strain and torsional strain.[4][5]

Historical Context: Baeyer Strain Theory

In 1885, Adolf von Baeyer first proposed that the instability of cyclic compounds was due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[6][7] For cyclopropane, a planar triangle with 60° internal angles, this theory predicted a massive deviation and, consequently, high instability.[6][8] While foundational, Baeyer's theory had limitations, notably its assumption that all rings were planar.[7][9][10] This assumption breaks down for larger rings like cyclohexane, which adopts a strain-free, non-planar "chair" conformation.[7][9]

Modern Understanding: Angle and Torsional Strain

The total ring strain in cyclopropane, experimentally determined to be approximately 27.6-28 kcal/mol, is now understood to originate from two primary sources:[8][11][12]

-

Angle Strain (Baeyer Strain): This is the energy required to compress the C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbon to the geometrically required 60°.[8] This severe compression leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker, more reactive "bent" bonds.[5][8]

-

Torsional Strain (Pitzer Strain): This strain arises from the eclipsing interactions of adjacent substituents.[4][13][14] In cyclopropane, the planar structure forces all hydrogen atoms on adjacent carbons into a fully eclipsed conformation, contributing significantly to the overall strain energy.[8][12] It is estimated that this accounts for at least 9 kcal/mol of the total strain.[8]

Quantifying Ring Strain Energy

The strain energy of a cycloalkane is determined by comparing its actual heat of combustion to a theoretical, strain-free reference value.[15]

The Definitive Method: Combustion Calorimetry

The most accurate method for determining ring strain is by measuring the molar heat of combustion (ΔH°c) using a bomb calorimeter.[5][15] The principle is that any stored strain energy within the molecule will be released as additional heat upon complete combustion, resulting in a higher ΔH°c value than that of a comparable unstrained molecule.[4][11][16]

The calculation involves these key steps:

-

Measure ΔH°c: The heat of combustion for the target cycloalkane, (CH₂)n, is measured experimentally.

-

Establish a Reference: The heat of combustion for a "strain-free" CH₂ group is established from long-chain, acyclic alkanes, which is approximately 157.4 kcal/mol.[11][17]

-

Calculate Strain per CH₂: The difference between the experimental ΔH°c per CH₂ group of the cycloalkane and the strain-free reference value gives the strain energy per methylene group.[11]

-

Calculate Total Strain: This value is then multiplied by the number of carbons in the ring to yield the total ring strain energy.[11]

Total Strain Energy = [(ΔH°c / n) - 157.4 kcal/mol] * n

Where 'n' is the number of carbon atoms in the ring.

Case Study: The Strain Energy of cis-1,2-Diethylcyclopropane

The introduction of substituents onto the cyclopropane ring adds another layer of complexity: steric strain. This arises from repulsive interactions between the substituent groups.

Influence of Substituents: Steric Interactions

In 1,2-disubstituted cyclopropanes, the relative orientation of the substituents (cis or trans) is critical.

-

trans-Isomers: The substituents are on opposite faces of the ring, minimizing steric repulsion.

-

cis-Isomers: The substituents are on the same face of the ring, forcing them into close proximity. This creates significant steric strain due to van der Waals repulsion, which adds to the inherent angle and torsional strain of the ring.

This effect is well-documented. For example, the heat of combustion of cis-1,2-dimethylcyclopropane is known to be larger than that of its trans isomer, indicating the cis isomer is less stable due to this additional steric strain.[18][19] This principle directly applies to 1,2-diethylcyclopropane. The two ethyl groups in the cis configuration are eclipsed, leading to a higher energy state compared to the trans isomer where they are anti-periplanar.[20]

Experimental Data and Analysis

Direct experimental data from oxygen bomb calorimetry provides the most reliable measure of strain. A study by Wiberg et al. determined the enthalpies of formation for both cis- and trans-1,2-diethylcyclopropane.[21] The key finding was that the cis-isomer is 1.1 kcal/mol less stable than the trans-isomer .[21] This energy difference is a direct quantification of the steric strain imposed by the two adjacent ethyl groups on the same face of the cyclopropane ring.

| Compound | Isomer | Relative Stability (kcal/mol) | Key Strain Contributors |

| Cyclopropane | - | (Baseline) | Angle, Torsional |

| trans-1,2-Diethylcyclopropane | trans | -1.1 | Angle, Torsional |

| cis-1,2-Diethylcyclopropane | cis | 0 | Angle, Torsional, Steric |

| (Data referenced from Wiberg et al., 1984)[21] |

This additional 1.1 kcal/mol of strain in the cis isomer is a critical parameter for computational models and for predicting the conformational preferences and reactivity of molecules containing this moiety.

Detailed Protocol: Determination of Strain Energy via Bomb Calorimetry

To ensure trustworthy and reproducible data, a rigorous, self-validating protocol for combustion calorimetry must be employed.

Step-by-Step Methodology:

-

System Calibration:

-

A pellet of benzoic acid (a primary thermochemical standard) of known mass (approx. 1g) is combusted.

-

The observed temperature rise (ΔT) is used to calculate the total heat capacity (C_cal) of the calorimeter assembly (bomb, water, stirrer, etc.).[22] This step is crucial as it validates the instrument's response.

-

-

Sample Preparation:

-

A sample of high-purity cis-1,2-diethylcyclopropane is accurately weighed into a sample crucible.

-

A known length of nickel-chromium fuse wire is attached to the bomb electrodes, touching the sample.

-

-

Bomb Assembly and Combustion:

-

The sealed bomb is purged and then filled with high-purity oxygen to approximately 30 atm.[23]

-

The bomb is submerged in a known quantity of water in the calorimeter jacket.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing a current through the fuse wire.

-

-

Data Acquisition and Analysis:

-

The temperature of the water is recorded at precise intervals before and after ignition until a stable final temperature is reached.

-

The gross heat liberated (q_total) is calculated using the calibrated heat capacity (C_cal) and the corrected temperature change (ΔT).

-

Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid (from residual N₂ in the bomb).

-

The corrected heat of combustion is normalized to a per-mole basis to yield the standard heat of combustion (ΔH°c).

-

The final strain energy is calculated as previously described.

-

Implications in Drug Discovery and Medicinal Chemistry

The cyclopropyl group is a "versatile player" in drug design, with 18 new chemical entities containing this motif approved by the FDA in a recent decade.[1] Its utility stems from several key properties imparted by its strained structure:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][24] This can increase a drug's half-life and reduce potential drug-drug interactions.[3][24]

-

Conformational Rigidity: The planar and rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for a biological target.[2][3] This reduces off-target effects and contributes to a more favorable entropic profile upon binding.[2]

-

Bioisosteric Replacement: The cyclopropyl group is often used as a rigid bioisostere for alkenes or gem-dimethyl groups, allowing medicinal chemists to fine-tune physicochemical properties like solubility and lipophilicity while maintaining or improving biological activity.[1]

Understanding the energetic cost of introducing substituents, such as the 1.1 kcal/mol of steric strain in cis-1,2-diethylcyclopropane, is vital. This energy penalty influences the preferred three-dimensional shape of the drug molecule, which in turn dictates its interaction with the target protein. By accurately modeling these strain energies, drug designers can more effectively predict binding affinities and optimize lead compounds for enhanced efficacy and safety.

Conclusion

The total ring strain of cis-1,2-diethylcyclopropane is a composite of the inherent angle and torsional strain of the three-membered ring, augmented by a quantifiable steric strain. Experimental determination by combustion calorimetry has shown that the eclipsed orientation of the two ethyl groups in the cis configuration destabilizes the molecule by 1.1 kcal/mol relative to its trans counterpart.[21] This specific energetic value is not merely an academic curiosity; it is a critical parameter for the accurate computational modeling and rational design of next-generation therapeutics. For researchers in drug development, a deep understanding of these subtle energetic contributions is indispensable for harnessing the full potential of strained ring systems to create safer, more potent, and metabolically robust medicines.

References

-

Wikipedia. Ring strain. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Master Organic Chemistry. Calculation of Ring Strain In Cycloalkanes. [Link]

-

University of Wisconsin Oshkosh. Ring Strain in Cycloalkanes. [Link]

-

Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Chemistry Notes. Baeyer's strain theory and its limitations. [Link]

-

PHARMD GURU. BAYER STRAIN THEORY. [Link]

-

Science Info. Baeyer's strain theory: Definition, Assumptions, Limitations. [Link]

-

Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

-

CUTM Courseware. Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain th. [Link]

-

Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

-

Slideshare. Bayer's Strain theory - And Its Limitations - organic chemistry -2nd | PPTX. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes. [Link]

-

BioPchem. EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. [Link]

-

Dartmouth College. Thermochemistry. [Link]

-

NIH. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. [Link]

-

Scribd. Determining Enthalpies of Formation Using The Bomb Calorimeter | PDF | Gases. [Link]

-

Chemistry LibreTexts. Constant Volume Calorimetry. [Link]

-

OSTI.gov. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | SciTech Connect. [Link]

-

Cheméo. Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7). [Link]

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

University of Wisconsin-Platteville. Cycloalkanes. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Torsional strain. [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

OpenStax adaptation 1. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition. [Link]

-

Study.com. The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer. Which isomer is more stable? | Homework. [Link]

-

Pearson. cis-1,2-diethylcyclopropane has a larger heat of combustion than... [Link]

-

Khan Academy. Stability of cycloalkanes (video). [Link]

-

YouTube. Conformation: Torsional/Pitzer/Eclipsing Strain. [Link]

-

Pearson. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+. [Link]

-

University of California, Irvine. Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Ring strain - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 9. scienceinfo.com [scienceinfo.com]

- 10. Bayer's Strain theory - And Its Limitations - organic chemistry -2nd | PPTX [slideshare.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Illustrated Glossary of Organic Chemistry - Torsional strain [chem.ucla.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Khan Academy [khanacademy.org]

- 17. employees.oneonta.edu [employees.oneonta.edu]

- 18. homework.study.com [homework.study.com]

- 19. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]

- 20. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 21. Enthalpies of formation of cis- and trans-1,2-diethylcyclopropane and cus- and trans-bicyclo(6. 1. 0)nonane. Structural effects on energies of cyclopropane rings (Journal Article) | OSTI.GOV [osti.gov]

- 22. biopchem.education [biopchem.education]

- 23. scribd.com [scribd.com]

- 24. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Thermochemical Data of cis-1,2-Diethylcyclopropane

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of cis-1,2-diethylcyclopropane, a key structural motif in various chemical contexts. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental and computational methodologies for determining the enthalpy of formation, standard entropy, and heat capacity of this molecule. By integrating established experimental protocols with modern computational techniques, this guide offers a robust framework for understanding and utilizing the thermochemical data of substituted cyclopropanes. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropane rings, though strained, are prevalent in numerous natural products and pharmaceutical compounds due to their unique conformational and electronic properties. The substitution pattern on the cyclopropane ring significantly influences its stability and reactivity. cis-1,2-Diethylcyclopropane serves as an important model compound for understanding the energetic consequences of vicinal dialkyl substitution on a cyclopropane core. Accurate thermochemical data, such as the enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp), are fundamental for predicting reaction equilibria, understanding strain energy, and developing reliable computational models for more complex molecules. This guide provides a detailed exploration of the methods used to obtain these critical parameters for cis-1,2-diethylcyclopropane.

Synthesis of cis-1,2-Diethylcyclopropane

The stereospecific synthesis of cis-1,2-diethylcyclopropane is crucial for isolating the pure isomer for thermochemical analysis. The Simmons-Smith cyclopropanation of a cis-alkene is the method of choice due to its high stereospecificity, ensuring that the cis configuration of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Simmons-Smith Reaction

The synthesis of cis-1,2-diethylcyclopropane is achieved through the reaction of cis-3-hexene with a carbenoid species generated from diiodomethane and a zinc-copper couple.

Materials:

-

cis-3-hexene (freshly distilled)

-

Diiodomethane (CH₂I₂)

-

Zinc dust (activated)

-

Copper(I) chloride (CuCl) or Copper(II) acetate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust. Activate the zinc by washing with dilute HCl, followed by water, ethanol, and finally anhydrous diethyl ether. Add a solution of copper(I) chloride or copper(II) acetate in glacial acetic acid and stir. The formation of a dark copper coating on the zinc indicates the formation of the Zn(Cu) couple. Decant the liquid and wash the couple with anhydrous diethyl ether.

-

Cyclopropanation Reaction: To the freshly prepared Zn(Cu) couple, add anhydrous diethyl ether. While stirring vigorously under a nitrogen atmosphere, add a solution of cis-3-hexene in anhydrous diethyl ether. Subsequently, add diiodomethane dropwise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

Work-up and Purification: After the reaction is complete (monitored by GC analysis), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the unreacted zinc-copper couple and inorganic salts. Separate the ethereal layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The crude product is then purified by fractional distillation to yield pure cis-1,2-diethylcyclopropane.

dot graph TD { A[Start: cis-3-Hexene] --> B{Simmons-Smith Reaction}; B --> C[Zn-Cu Couple + CH₂I₂]; C --> D{Reaction Work-up}; D --> E[Quenching with NH₄Cl]; E --> F[Extraction & Washing]; F --> G[Drying & Solvent Removal]; G --> H[Fractional Distillation]; H --> I[End: Pure cis-1,2-Diethylcyclopropane]; } caption: "Workflow for the synthesis of cis-1,2-diethylcyclopropane."

Experimental Determination of Thermochemical Data

The primary experimental technique for determining the enthalpy of combustion, and subsequently the enthalpy of formation, of volatile organic compounds like cis-1,2-diethylcyclopropane is oxygen bomb calorimetry.

Oxygen Bomb Calorimetry Protocol

This protocol outlines the determination of the heat of combustion of a volatile liquid sample.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured. The heat of combustion is calculated from this temperature rise and the known heat capacity of the calorimeter system.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen cylinder

-

Benzoic acid (for calibration)

-

Volatile sample holder (e.g., gelatin capsule or sealed glass ampoule)

-

Fuse wire

-

Precision thermometer

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is accurately known.

-

Sample Preparation: A precise mass of cis-1,2-diethylcyclopropane is encapsulated in a volatile sample holder to prevent evaporation. The holder with the sample is placed in the crucible inside the bomb.

-

Assembly and Pressurization: A fuse wire is attached to the electrodes in the bomb head, with the wire in contact with the sample. A small amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

-

Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

dot graph TD { A[Start: Sample Preparation] --> B{Bomb Assembly & Pressurization}; B --> C[Calorimeter Setup]; C --> D{Ignition & Combustion}; D --> E[Temperature Measurement]; E --> F{Data Analysis & Corrections}; F --> G[Calculation of ΔHc°]; G --> H[Calculation of ΔHf°]; H --> I[End: Enthalpy of Formation]; } caption: "Experimental workflow for oxygen bomb calorimetry."

Computational Determination of Thermochemical Data

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and corroborating experimental thermochemical data.

DFT Calculation Protocol

Software: A quantum chemistry software package such as Gaussian is typically used.

Methodology:

-

Geometry Optimization: The three-dimensional structure of cis-1,2-diethylcyclopropane is optimized to find the lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) or larger basis set.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. This calculation confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.

-

Thermochemical Analysis: The results of the frequency calculation are used to compute the thermochemical properties at a specified temperature and pressure (typically 298.15 K and 1 atm). The software calculates the contributions to enthalpy, entropy, and heat capacity from translational, rotational, and vibrational motions.

-

Enthalpy of Formation (ΔHf°): The calculated total enthalpy is used in an isodesmic or atomization reaction scheme to determine the enthalpy of formation. For an atomization reaction, the calculated enthalpy of the molecule is compared to the calculated enthalpies of its constituent atoms, and the known experimental enthalpies of formation of the atoms are then used to derive the molecule's ΔHf°.

-

Standard Entropy (S°): The total entropy is the sum of the translational, rotational, vibrational, and electronic entropies, which are calculated from the molecular mass, moments of inertia, and vibrational frequencies.

-

Heat Capacity (Cp): The heat capacity is similarly calculated from the contributions of the different molecular motions.

-